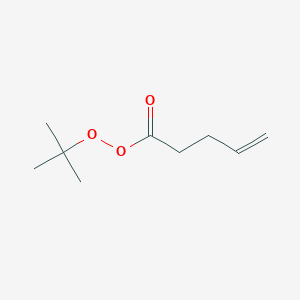
tert-Butyl pent-4-eneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl pent-4-eneperoxoate is an organic peroxide compound characterized by the presence of a tert-butyl group and a pent-4-ene chain with a peroxoate functional group. Organic peroxides are known for their ability to decompose and release free radicals, making them valuable in various chemical processes, including polymerization and oxidation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl pent-4-eneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with pent-4-ene under controlled conditions. The reaction typically involves the use of a catalyst, such as a metal salt or an acid, to facilitate the formation of the peroxoate bond. The reaction is carried out at low temperatures to prevent the decomposition of the peroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl pent-4-eneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules.
Reduction: Under certain conditions, it can be reduced to form tert-butyl alcohol and other by-products.
Substitution: The peroxoate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and organic solvents. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Major products include epoxides and alcohols.
Reduction: Major products include tert-butyl alcohol and pent-4-ene.
Substitution: Products vary depending on the substituent introduced, such as halogenated alkenes or ethers.
Scientific Research Applications
tert-Butyl pent-4-eneperoxoate has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions to produce polymers with specific properties.
Biology: Investigated for its potential role in oxidative stress studies and as a tool to generate reactive oxygen species in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals, including antioxidants and stabilizers for plastics and rubbers.
Mechanism of Action
The mechanism of action of tert-Butyl pent-4-eneperoxoate involves the decomposition of the peroxoate bond to generate free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, the compound can induce oxidative stress by generating reactive oxygen species, which can interact with cellular components and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide with similar oxidizing properties.
tert-Butyl peroxybenzoate: Another organic peroxide used in polymerization reactions.
tert-Butyl peroxyacetate: Known for its use as a polymerization initiator.
Uniqueness
tert-Butyl pent-4-eneperoxoate is unique due to its specific structure, which combines the reactivity of a peroxoate group with the stability of a tert-butyl group. This combination allows for controlled decomposition and the generation of free radicals under specific conditions, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
84210-61-7 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tert-butyl pent-4-eneperoxoate |
InChI |
InChI=1S/C9H16O3/c1-5-6-7-8(10)11-12-9(2,3)4/h5H,1,6-7H2,2-4H3 |
InChI Key |
QOAAVHKGJQTNCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


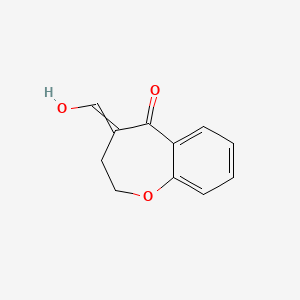
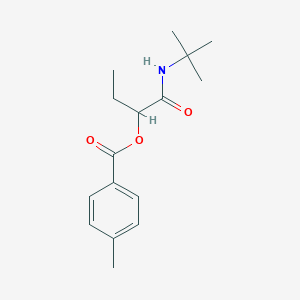

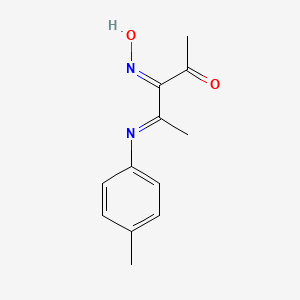
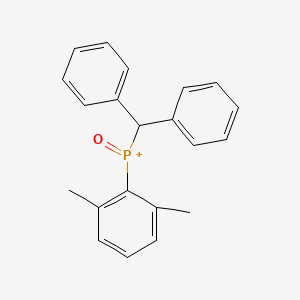
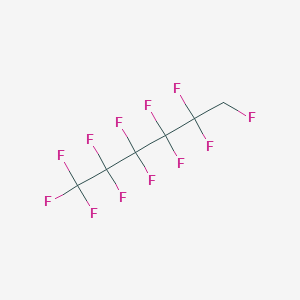
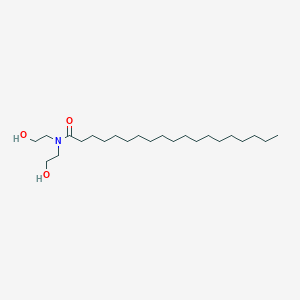

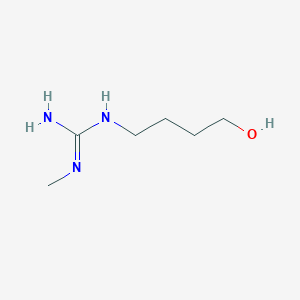
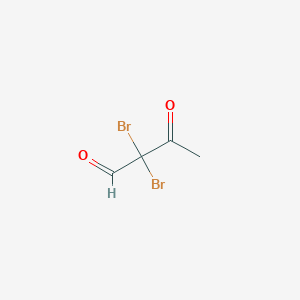
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
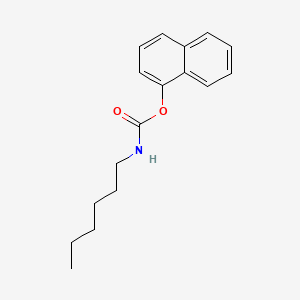

![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
